tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. One common method involves the use of palladium-catalyzed synthesis, where tert-butyl carbamate is reacted with a pyrrolidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications but with different reactivity and properties.
tert-Butyl (pyrrolidin-3-yl)methylcarbamate: Another related compound with distinct chemical properties and applications.
The uniqueness of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Biological Activity
Introduction
tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H19NO2
- Molecular Weight : 185.27 g/mol
- IUPAC Name : tert-butyl 2-(pyrrolidin-3-yl)acetate
- CAS Number : 783301-96-2
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)CC1CCNC1
.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolidine moiety facilitates binding to proteins or enzymes, potentially modulating their functions. This interaction can influence multiple biological pathways, making it a candidate for further pharmacological research.
Interaction Studies
Interaction studies have indicated that this compound may act as an inhibitor or modulator of specific enzymes. For instance, it has been noted for its potential effects on central nervous system (CNS) receptors and its role in enzyme inhibition.
Biological Activity Data
Case Studies and Research Findings
-
CNS Activity :
A study reported that compounds similar to this compound exhibited significant activity as CNS receptor modulators. The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine ring in enhancing receptor selectivity and potency . -
Anticancer Properties :
Research has shown that related compounds with similar structural features can induce apoptosis in various cancer cell lines. For example, a derivative demonstrated a GI50 value of 2.30 μM against HCT116 human colon carcinoma cells, indicating its potential as an anticancer agent . -
Enzyme Interaction Studies :
In vitro studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. These studies suggest that this compound can effectively bind to enzyme active sites, potentially preventing substrate access and altering metabolic outcomes .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
IBIYBQSFAAAGKD-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 |
Origin of Product |
United States |
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